N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide
Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-2-ylmethyl (THP-methyl) group and at the 4-position with a thiophene-3-carboxamide moiety. The THP group, a six-membered cyclic ether, is known to enhance metabolic stability by shielding reactive sites from oxidative enzymes, making it a common motif in medicinal chemistry . The pyrazole ring contributes to hydrogen-bonding interactions, while the thiophene-carboxamide moiety may influence electronic properties and target binding.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-14(11-4-6-20-10-11)16-12-7-15-17(8-12)9-13-3-1-2-5-19-13/h4,6-8,10,13H,1-3,5,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQIOPECSGCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tetrahydropyran Moiety: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Coupling with Thiophene-3-carboxylic Acid: The final step involves coupling the pyrazole derivative with thiophene-3-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing thiophene and pyrazole moieties. For instance, derivatives similar to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide have shown significant cytotoxicity against various cancer cell lines.
In a systematic evaluation, a series of thiazole-bearing compounds were synthesized and tested for their antiproliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116). One compound exhibited an IC50 value of 2.01 µM, indicating strong growth inhibition across multiple cell lines .
Anticonvulsant Properties
The thiazole moiety has been recognized for its anticonvulsant properties. A study demonstrated that thiazole-integrated compounds displayed promising anticonvulsant activity, with one analogue achieving a median effective dose (ED50) of 18.4 mg/kg . The structural features of these compounds, including the presence of electron-donating groups, were crucial for enhancing their pharmacological effects.
Organic Electronics
Compounds like this compound have potential applications in organic electronics due to their unique electronic properties. The thiophene ring contributes to charge transport capabilities, making these compounds suitable candidates for organic semiconductors and photovoltaic devices.
Sensor Development
The sensitivity of thiophene derivatives to environmental changes has led to their exploration in sensor technology. Research indicates that modifications to the thiophene structure can enhance the selectivity and sensitivity of sensors for detecting volatile organic compounds (VOCs), which are critical in air quality monitoring.
Synthesis and Evaluation
A recent study synthesized a series of pyrazole-thiophene hybrids, including this compound, and evaluated their biological activities. The synthesized compounds were screened against various cancer cell lines with promising results indicating potential therapeutic applications .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies revealed that the incorporation of specific substituents on the thiophene and pyrazole rings significantly affected the biological activity of the compounds. For instance, the introduction of halogen atoms was found to enhance anticancer efficacy due to increased electron-withdrawing effects, which stabilize reactive intermediates during metabolic processes .
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s THP-protected pyrazole could be synthesized via Suzuki-Miyaura coupling, analogous to ’s methodology using boronic esters .
- Biological Potential: While the 1,3,4-thiadiazoles in demonstrate antimicrobial efficacy, the target compound’s thiophene-carboxamide may prioritize different biological targets, such as kinases or proteases, due to its hydrogen-bonding capacity.
- Pharmacokinetic Advantages: The THP group likely confers superior metabolic stability compared to non-cyclic substituents, a critical factor in drug development .
Biological Activity
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole Ring : Known for its diverse biological activities.
- Tetrahydropyran Moiety : Often associated with enhanced solubility and bioavailability.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
The molecular formula is , with a molecular weight of 359.5 g/mol .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes, particularly kinases involved in cell proliferation and survival pathways. This interaction can lead to:
- Inhibition of Cancer Cell Proliferation : By targeting key signaling pathways, it may suppress tumor growth.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially due to its ability to disrupt bacterial cell wall synthesis or other vital processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that certain derivatives showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 150 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 200 | Cell cycle arrest |
| N-(1-(tetrahydro... | HeLa (cervical cancer) | 180 | Kinase inhibition |
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, possibly through mechanisms involving membrane disruption or interference with metabolic pathways .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of a series of pyrazole-based compounds, including this compound. The study assessed their efficacy in vitro against various cancer cell lines and reported promising results, particularly in terms of selectivity towards cancer cells compared to normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Functionalization of pyrazole : Introduce the tetrahydro-2H-pyran (THP) group at the pyrazole N1 position using (tetrahydro-2H-pyran-2-yl)methanamine as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide coupling : React the THP-functionalized pyrazole intermediate with thiophene-3-carboxylic acid using coupling agents like EDCI/HOBt or DCC in anhydrous DCM/THF .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm regiochemistry of the THP group and carboxamide linkage. For example, the THP methylene protons typically resonate at δ 3.3–4.0 ppm, while pyrazole protons appear at δ 7.5–8.5 ppm .
- HRMS : Verify molecular weight (expected [M+H]⁺: ~347.1 g/mol based on C₁₅H₁₉N₃O₂S).
- HPLC : Assess purity (≥95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies optimize the yield of the THP-protected pyrazole intermediate?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution efficiency .
- Temperature Control : Conduct reactions at 50–60°C to balance reaction rate and side-product formation .
- Catalysis : Add catalytic KI to improve leaving-group displacement in alkylation steps .
- Yield Data : Typical yields range from 44–61% for similar THP-functionalized pyrazoles, depending on substituent steric effects .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Example : Discrepancies in ¹H NMR chemical shifts may arise from conformational flexibility of the THP group.
- Solution :
Perform variable-temperature NMR to identify dynamic effects.
Compare with X-ray crystallography data (if available) to confirm solid-state vs. solution-phase structures .
Validate via 2D NMR (COSY, NOESY) to assign overlapping signals .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Screening : Use microdilution assays against Gram-negative (e.g., E. coli) and fungal (e.g., C. albicans) strains, with MIC values compared to reference drugs like ciprofloxacin .
- Cancer Cell Viability : Test against MET exon 14 skipping mutant cell lines (e.g., NCI-H596) using MTT assays. Include a positive control (e.g., capmatinib) .
- Data Interpretation : Report IC₅₀ values with standard deviations (n ≥ 3 replicates). Use ANOVA for statistical significance (p < 0.05).
Q. How does the THP group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. THP groups typically increase logP by ~1.5 units compared to unsubstituted analogs .
- Metabolic Stability : Perform liver microsome assays (human/rat) to evaluate CYP450-mediated degradation. THP ethers are generally stable but may undergo hydrolysis in acidic conditions .
- In Vivo Half-Life : Conduct pharmacokinetic studies in rodent models, monitoring plasma concentrations via LC-MS/MS over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
